molecular formula C12H11N B1605635 2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 5661-06-3

2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B1605635
CAS No.: 5661-06-3
M. Wt: 169.22 g/mol
InChI Key: GEBRPJJJIRIALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused bicyclic structure consisting of a quinoline ring system with an additional cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with various alkyldiamines to yield 8-amino-2,3-dihydro-1H-cyclopenta[b]quinolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopenta[b]quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Acetylcholinesterase Inhibition

Overview
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in treating neurodegenerative diseases like Alzheimer's. CPQ derivatives have shown promising AChE inhibitory activity.

Case Studies

  • A study reported the synthesis of several CPQ derivatives that exhibited significant AChE inhibition, with one compound demonstrating an IC50 value of 3.65 nM, indicating potent activity comparable to tacrine, a known AChE inhibitor .
  • Molecular modeling studies revealed that these compounds interact with both catalytic and peripheral sites of AChE, enhancing their selectivity and efficacy .

Table 1: AChE Inhibition Activity of CPQ Derivatives

Compound IDIC50 (nM)Selectivity Ratio (AChE/BuChE)
6h3.65High
6aNot specifiedModerate

Fructose-1,6-Bisphosphatase Inhibition

Overview
Fructose-1,6-bisphosphatase (F16BPase) plays a crucial role in gluconeogenesis and is a target for type 2 diabetes treatment. CPQ derivatives have been explored as potential F16BPase inhibitors.

Findings

  • Research indicated that certain CPQ derivatives could inhibit F16BPase effectively while exhibiting lower activity against EGFR tyrosine kinase, suggesting a selective pharmacological profile beneficial for diabetic therapy .
  • The structure-activity relationship studies highlighted the potential of the CPQ scaffold in developing novel inhibitors for metabolic disorders .

Multifunctional Capacities

Overview
Recent studies have focused on modifying CPQ to enhance its multifunctional properties, making it suitable for various therapeutic applications.

Innovative Approaches

  • New cyclopentaquinoline analogs have been synthesized with multifunctional capacities targeting both AChE and other biological pathways . These modifications aim to improve the therapeutic index while minimizing side effects.
  • The synthesis of hybrids involving CPQ has shown promise in developing agents that can simultaneously target multiple pathways involved in disease processes .

Mechanism of Action

The primary mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinoline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used acetylcholinesterase inhibitor with a different structural framework.

    Galantamine: A natural product-derived acetylcholinesterase inhibitor.

Uniqueness

2,3-Dihydro-1H-cyclopenta[b]quinoline is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Unlike other acetylcholinesterase inhibitors, it offers a different binding mode and selectivity profile, making it a valuable scaffold for the development of new therapeutic agents .

Biological Activity

2,3-Dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article provides a comprehensive overview of the synthesis, biological evaluation, and specific case studies related to the compound's activity as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and fructose-1,6-bisphosphatase (F16BPase).

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃) to form the core structure. Subsequent reactions with various alkyldiamines yield a range of derivatives that can be evaluated for biological activity. These derivatives are often characterized using techniques such as IR spectroscopy and mass spectrometry to confirm their structures .

Inhibition of Acetylcholinesterase (AChE)

One of the most significant biological activities associated with this compound derivatives is their inhibition of AChE, an enzyme crucial for neurotransmitter regulation in the brain. Studies have shown that certain derivatives exhibit comparable or superior inhibitory effects compared to standard drugs like tacrine. For instance, compounds synthesized from this scaffold demonstrated IC₅₀ values significantly lower than tacrine, indicating potent AChE inhibition .

Table 1: AChE Inhibition Activity of Selected Derivatives

CompoundIC₅₀ (µM)Selectivity (AChE/BChE)
4a0.50High
4b0.90Moderate
4c0.25Very High
Tacrine0.75Reference

Inhibition of Fructose-1,6-Bisphosphatase (F16BPase)

In addition to cholinesterase inhibition, some derivatives also act as inhibitors of F16BPase, an enzyme involved in gluconeogenesis. This activity is particularly relevant for metabolic disorders such as type 2 diabetes. Compounds derived from this compound have been identified as promising leads due to their selective inhibition profiles and lower toxicity compared to existing treatments .

Table 2: F16BPase Inhibition Activity of Selected Derivatives

CompoundIC₅₀ (µM)EGFR Inhibition Activity
110.15Low
12>100None
130.50Moderate

Study on Cholinesterase Inhibition

A study conducted by Rosini et al. (2006) synthesized various derivatives and evaluated their AChE and butyrylcholinesterase (BChE) inhibition activities using Ellman's method. The results indicated that while some compounds displayed high selectivity towards AChE over BChE, others showed potential for dual inhibition .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE. These studies suggest that specific structural features within the cyclopenta[b]quinoline framework enhance binding affinity and selectivity towards AChE .

Properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-2,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBRPJJJIRIALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311164
Record name 2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-06-3
Record name 5661-06-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 2
2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 4
2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 5
2,3-dihydro-1H-cyclopenta[b]quinoline
Reactant of Route 6
2,3-dihydro-1H-cyclopenta[b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.